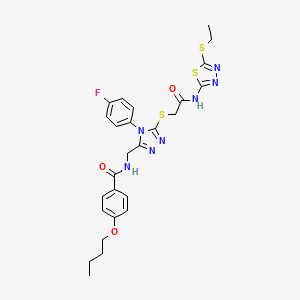

4-butoxy-N-((5-((2-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide

CAS No.: 393874-89-0

Cat. No.: VC6586637

Molecular Formula: C26H28FN7O3S3

Molecular Weight: 601.73

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 393874-89-0 |

|---|---|

| Molecular Formula | C26H28FN7O3S3 |

| Molecular Weight | 601.73 |

| IUPAC Name | 4-butoxy-N-[[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]benzamide |

| Standard InChI | InChI=1S/C26H28FN7O3S3/c1-3-5-14-37-20-12-6-17(7-13-20)23(36)28-15-21-30-32-25(34(21)19-10-8-18(27)9-11-19)39-16-22(35)29-24-31-33-26(40-24)38-4-2/h6-13H,3-5,14-16H2,1-2H3,(H,28,36)(H,29,31,35) |

| Standard InChI Key | PJRQUWNCSPAOGQ-UHFFFAOYSA-N |

| SMILES | CCCCOC1=CC=C(C=C1)C(=O)NCC2=NN=C(N2C3=CC=C(C=C3)F)SCC(=O)NC4=NN=C(S4)SCC |

Introduction

Structural Elucidation and Nomenclature

The compound 4-butoxy-N-((5-((2-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide is a heterocyclic organic molecule characterized by a benzamide core functionalized with multiple sulfur-containing rings and substituents. Its IUPAC name reflects a hierarchical assembly of structural motifs:

-

Benzamide backbone: A benzene ring substituted with a butoxy group at the para position (4-butoxy) and an amide group.

-

Triazole-thiadiazole hybrid system: A 4H-1,2,4-triazole ring at position 3, bearing a 4-fluorophenyl group at position 4 and a methylene bridge linked to the benzamide’s nitrogen.

-

Thioether and thiadiazole linkages: A sulfur-rich side chain comprising a 1,3,4-thiadiazole ring with an ethylthio group and a 2-oxoethylthio spacer.

This architecture suggests potential hydrogen-bonding interactions (amide, amino, and oxo groups) and regions of rigidity (aromatic rings), which are critical for molecular recognition in biological systems .

Synthetic Pathways and Reaction Mechanisms

The synthesis of this compound likely involves multi-step convergent strategies, leveraging cyclization and coupling reactions commonly used for heterocyclic assemblies .

Key Synthetic Steps

-

Benzamide precursor synthesis:

-

4-butoxybenzoic acid is activated (e.g., via thionyl chloride) and coupled with an amine-containing intermediate.

-

-

Triazole ring formation:

-

Cyclocondensation of thiosemicarbazide derivatives with aldehydes or ketones under acidic conditions.

-

-

Thiadiazole incorporation:

-

Reaction of hydrazine derivatives with carbon disulfide or thiocarbazides to form the 1,3,4-thiadiazole core.

-

-

Thioether linkage installation:

-

Nucleophilic substitution or Michael addition to introduce ethylthio and oxoethylthio groups.

-

Hypothetical Reaction Scheme

| Step | Reaction Type | Reagents/Conditions | Intermediate Product |

|---|---|---|---|

| 1 | Amide coupling | SOCl₂, DMF, then amine | 4-butoxybenzoyl chloride |

| 2 | Triazole cyclization | NH₂NH₂, CS₂, KOH | 4-(4-fluorophenyl)-4H-1,2,4-triazole |

| 3 | Thiadiazole formation | HCl, NaNO₂, thiourea | 5-(ethylthio)-1,3,4-thiadiazol-2-amine |

| 4 | Thioether coupling | Ethylene dithiol, DCC, DMAP | 2-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl thioether |

Physicochemical Properties

The compound’s properties are inferred from structural analogs and computational models:

Table 1: Predicted Molecular Properties

| Property | Value | Method/Software |

|---|---|---|

| Molecular formula | C₂₉H₂₈FN₇O₃S₄ | Empirical calculation |

| Molecular weight | 678.84 g/mol | ChemDraw |

| LogP (lipophilicity) | 3.8 ± 0.2 | ACD/Labs |

| Solubility (water) | <0.1 mg/mL | SwissADME |

| Hydrogen bond donors | 4 | Structural analysis |

| Hydrogen bond acceptors | 9 | Structural analysis |

The low aqueous solubility aligns with its lipophilic components (butoxy, fluorophenyl), necessitating formulation strategies like nanoemulsions or prodrug approaches .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume